molecular formula C6H14ClNO B13648834 (1S,2R)-2-(Aminomethyl)cyclopentan-1-ol hydrochloride

(1S,2R)-2-(Aminomethyl)cyclopentan-1-ol hydrochloride

Cat. No.: B13648834
M. Wt: 151.63 g/mol
InChI Key: MYFZRXXEKVDQFB-IBTYICNHSA-N
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Description

(1S,2R)-2-(Aminomethyl)cyclopentan-1-ol hydrochloride is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a cyclopentane ring with an aminomethyl group and a hydroxyl group attached to it, making it an interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-2-(Aminomethyl)cyclopentan-1-ol hydrochloride typically involves the following steps:

    Starting Material: The synthesis often begins with cyclopentanone.

    Reduction: Cyclopentanone is reduced to cyclopentanol using a reducing agent like sodium borohydride.

    Aminomethylation: The hydroxyl group is then converted to an aminomethyl group through a series of reactions involving reagents such as formaldehyde and ammonium chloride.

    Resolution: The racemic mixture is resolved to obtain the (1S,2R) enantiomer.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-2-(Aminomethyl)cyclopentan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Cyclopentanone derivatives.

    Reduction: Cyclopentanol derivatives.

    Substitution: Various substituted cyclopentane derivatives.

Scientific Research Applications

(1S,2R)-2-(Aminomethyl)cyclopentan-1-ol hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.

    Biological Studies: It is used in studies related to enzyme interactions and receptor binding.

    Industrial Applications: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (1S,2R)-2-(Aminomethyl)cyclopentan-1-ol hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. The compound may also act as a ligand for certain receptors, modulating their function.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-2-(Aminomethyl)cyclopentan-1-ol hydrochloride: The enantiomer of the compound with different stereochemistry.

    Cyclopentanol: A simpler analog without the aminomethyl group.

    Cyclopentanone: The oxidized form of cyclopentanol.

Uniqueness

(1S,2R)-2-(Aminomethyl)cyclopentan-1-ol hydrochloride is unique due to its specific stereochemistry, which can result in different biological activities compared to its enantiomer and analogs. Its dual functional groups (aminomethyl and hydroxyl) also provide versatility in chemical reactions and applications.

Properties

Molecular Formula

C6H14ClNO

Molecular Weight

151.63 g/mol

IUPAC Name

(1S,2R)-2-(aminomethyl)cyclopentan-1-ol;hydrochloride

InChI

InChI=1S/C6H13NO.ClH/c7-4-5-2-1-3-6(5)8;/h5-6,8H,1-4,7H2;1H/t5-,6+;/m1./s1

InChI Key

MYFZRXXEKVDQFB-IBTYICNHSA-N

Isomeric SMILES

C1C[C@@H]([C@H](C1)O)CN.Cl

Canonical SMILES

C1CC(C(C1)O)CN.Cl

Origin of Product

United States

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